molecular formula C18H21NO3S B4955947 N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide

货号 B4955947
分子量: 331.4 g/mol
InChI 键: REYNSYDQSUCUHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as TDM-1, is a promising anti-cancer drug that has been developed for the treatment of HER2-positive breast cancer. This drug is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a potent cytotoxic agent that inhibits microtubule assembly. TDM-1 has shown significant efficacy in clinical trials and has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer.

作用机制

N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide targets HER2 receptors on the surface of cancer cells, which are overexpressed in HER2-positive breast cancer. Trastuzumab binds to HER2 receptors and inhibits their signaling pathways, while DM1 induces cell death by inhibiting microtubule assembly. The non-cleavable linker ensures that DM1 is released only within cancer cells, reducing the toxicity of the drug to normal cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to induce cell death in HER2-positive breast cancer cells in vitro and in vivo. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide also inhibits tumor growth and metastasis in animal models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has a favorable pharmacokinetic profile, with a long half-life and low clearance rate, which allows for less frequent dosing and reduces the risk of toxicity.

实验室实验的优点和局限性

N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has several advantages for laboratory experiments, including its high specificity for HER2-positive cancer cells, its potency as a cytotoxic agent, and its stability in circulation. However, N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a complex molecule that requires specialized expertise and equipment for synthesis and analysis. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is also relatively expensive compared to other standard-of-care treatments, which may limit its availability for laboratory experiments.

未来方向

There are several potential future directions for the development of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and related drugs. One direction is the optimization of the linker molecule to improve the stability and efficacy of the drug. Another direction is the development of combination therapies that enhance the efficacy of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and reduce the risk of drug resistance. Additionally, there is a need for further research into the mechanisms of action of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide and its effects on the tumor microenvironment. Finally, the development of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide for the treatment of other HER2-positive cancers, such as gastric and lung cancers, represents a promising area of research.

合成方法

The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker used in N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a non-cleavable thioether linker, which ensures the stability of the drug in circulation and enhances its efficacy by reducing the toxicity of DM1. The synthesis of N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a complex process that requires expertise in bioconjugation chemistry and protein engineering.

科学研究应用

N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been demonstrated in various models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has shown superior efficacy compared to other standard-of-care treatments, such as lapatinib and capecitabine, and has fewer side effects. N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has also shown promising results in the treatment of other HER2-positive cancers, such as gastric and lung cancers.

属性

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-7-15(8-5-13)23-11-10-18(20)19-14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYNSYDQSUCUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。